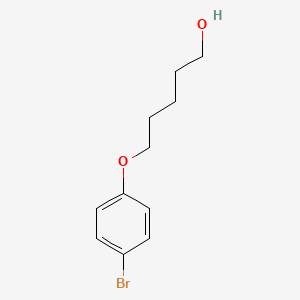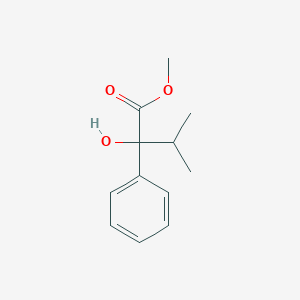
Methyl 2-hydroxy-3-methyl-2-phenylbutanoate
Vue d'ensemble
Description
Methyl 2-hydroxy-3-methyl-2-phenylbutanoate: is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is primarily used for research purposes and is not suitable for human or veterinary use. It is known for its utility in various scientific applications, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of corresponding hydroxy acids or the reduction of corresponding ketones. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of Methyl 2-hydroxy-3-methyl-2-phenylbutanoate involves large-scale esterification reactions, often using catalysts to increase the yield and purity of the product. The process requires careful control of temperature and pressure to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxy-3-methyl-2-phenylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 2-hydroxy-3-methyl-2-phenylbutanoate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: this compound is used in medicinal chemistry for the development of new drugs. Its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable for creating new and improved products.
Mécanisme D'action
The mechanism by which Methyl 2-hydroxy-3-methyl-2-phenylbutanoate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In medicinal chemistry, its derivatives may interact with molecular targets, such as receptors or enzymes, to produce therapeutic effects.
Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. For example, in drug development, the compound may target specific receptors or enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-2-methylbutanoate: This compound is structurally similar but lacks the phenyl group present in Methyl 2-hydroxy-3-methyl-2-phenylbutanoate.
Methyl 2-hydroxy-3-methylbutanoate: Another structurally similar compound, but with a different arrangement of the hydroxyl and methyl groups.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its similar counterparts. This makes it particularly useful in specific research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-methyl-2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)12(14,11(13)15-3)10-7-5-4-6-8-10/h4-9,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVHJNZKMJCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


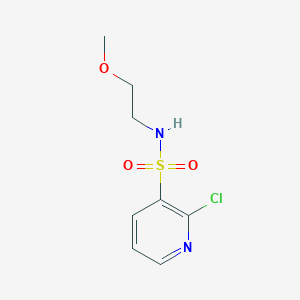
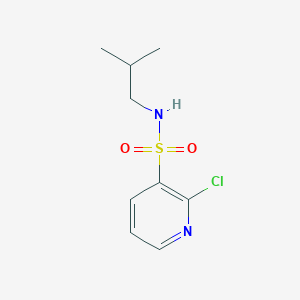
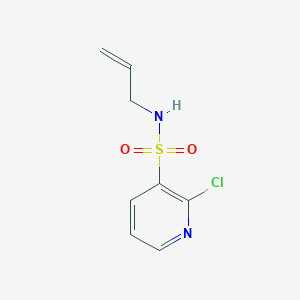
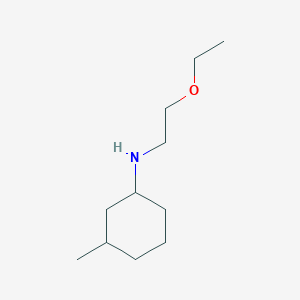
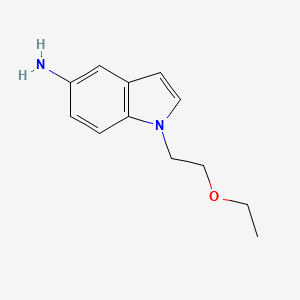
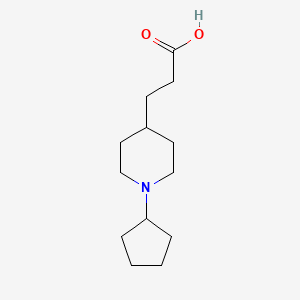
![3-[1-(Cyclopropylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865914.png)
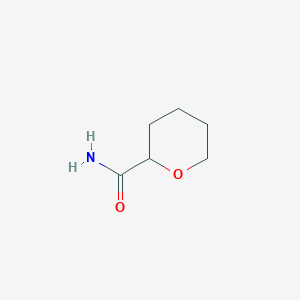
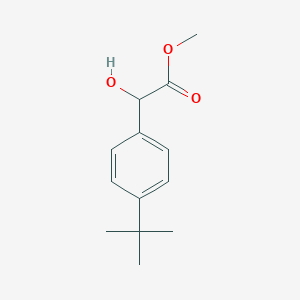
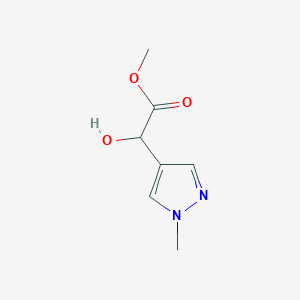
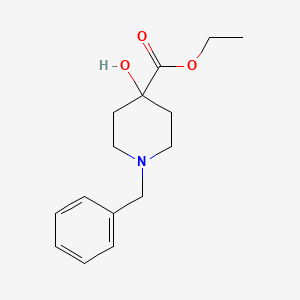
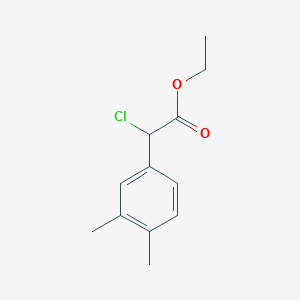
amino}pentan-1-ol](/img/structure/B7865959.png)
